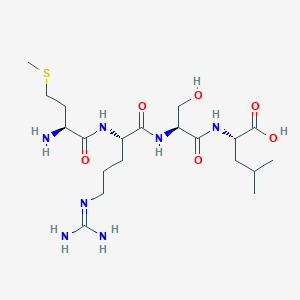![molecular formula C26H23N3O4S B12525748 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiazole ring, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the quinoline and benzothiazole moieties through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium methoxide, dimethyl sulfate, methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and benzothiazole derivatives.
科学研究应用
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and other tyrosine kinases involved in cancer progression.
Biological Studies: It is used in studies exploring its effects on cellular signaling pathways and its potential as an anticancer agent.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of quinoline and benzothiazole derivatives.
Industrial Applications: It is utilized in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
相似化合物的比较
Similar Compounds
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
- 6,7-Dimethoxy-4-anilinoquinolines
- 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
Uniqueness
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is unique due to its combination of quinoline and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. Its methoxy groups enhance its solubility and facilitate various chemical modifications, making it a versatile compound for research and industrial applications.
属性
分子式 |
C26H23N3O4S |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H23N3O4S/c1-30-17-6-4-5-16(11-17)15-28-26-29-20-8-7-18(12-25(20)34-26)33-22-9-10-27-21-14-24(32-3)23(31-2)13-19(21)22/h4-14H,15H2,1-3H3,(H,28,29) |
InChI 键 |
GCPPVCWHGSQHNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(S2)C=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
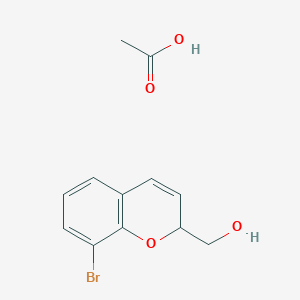
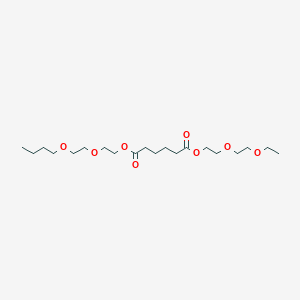
![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)
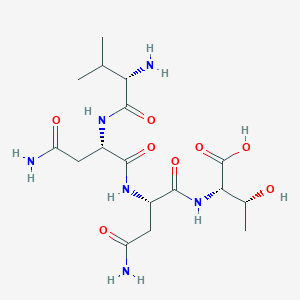
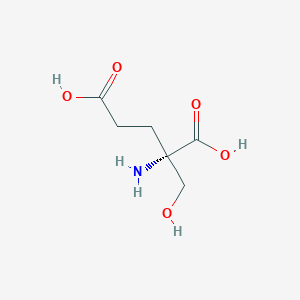


![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)
